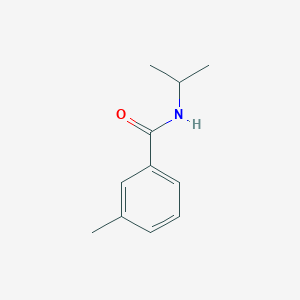

N-isopropyl-3-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8(2)12-11(13)10-6-4-5-9(3)7-10/h4-8H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSCIYJTTAKRON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10989655 | |

| Record name | 3-Methyl-N-(propan-2-yl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6958-48-1 | |

| Record name | NSC64749 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-N-(propan-2-yl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Engineering for N Isopropyl 3 Methylbenzamide

Established Synthetic Pathways for N-isopropyl-3-methylbenzamide and its Close Analogs

Traditional and well-documented methods for synthesizing this compound and similar amide structures primarily involve amidation and coupling reactions. These pathways are valued for their reliability and predictability.

Amidation Reactions and Mechanistic Considerations

Amidation reactions represent a fundamental approach to forming the crucial amide linkage. These reactions typically involve the condensation of a carboxylic acid or its derivative with an amine. The direct condensation of a carboxylic acid and an amine is a common method, often facilitated by a coupling agent or by heating to drive off the water byproduct. nih.govgoogle.com For instance, N,N-diethyl-3-methylbenzamide can be synthesized by reacting 3-methyl benzoic acid with diethylamine. google.com

The mechanism of these reactions can vary. In the presence of an activating agent like titanium tetrachloride (TiCl₄), the carboxylic acid is thought to form a reactive intermediate. nih.gov This intermediate can then react with the amine to form the amide. The reaction may proceed through different pathways, including the formation of an acyl pyridinium (B92312) ion or an acyl chloride intermediate, especially when pyridine (B92270) is used as a solvent. nih.gov The reactivity in these reactions can be influenced by the electronic properties of the substituents on the carboxylic acid. nih.gov

Coupling Reactions Employing Benzoyl Chlorides and Amines

A highly effective and widely used method for amide synthesis is the reaction between a benzoyl chloride and an amine. mdpi.com This method, often referred to as the Schotten-Baumann reaction when conducted in a biphasic system with a base, is known for its high yields and rapid reaction times. bohrium.com The reaction of 2-iodo-3-methylbenzoyl chloride with isopropylamine (B41738) in the presence of triethylamine (B128534) is a specific example that yields the corresponding this compound derivative. mdpi.com

The general procedure involves dissolving the acid chloride in a suitable solvent, followed by the addition of the amine and a base, such as triethylamine or Hünig's base (DIPEA), to neutralize the hydrochloric acid byproduct. mdpi.combohrium.comhud.ac.uk These reactions are typically exothermic and may require cooling. The choice of base and solvent can be optimized to improve yields and facilitate product isolation. For instance, using a surfactant like TPGS-750-M in an aqueous solution allows for an environmentally friendlier process. bohrium.com

The scope of this reaction is broad, accommodating a variety of substituted benzoyl chlorides and both primary and secondary amines. hud.ac.ukrsc.org However, sterically hindered amines may react more slowly.

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| 3-methyl benzoic acid, diethylamine | Solvent, 60-550 °C, 0.1-5.0 MPa | N,N-diethyl-3-methylbenzamide | High | google.com |

| 2-iodo-3-methylbenzoyl chloride, isopropylamine | Triethylamine, dichloromethane | 2-iodo-N-isopropyl-3-methylbenzamide | 94% | mdpi.com |

| Benzoyl chloride, morpholine | DIPEA, 2 wt% TPGS-750-M (aq.) | N-benzoyl-morpholine | High | bohrium.com |

| Nitrobenzene, benzoyl chloride | Fe, H₂O, 60 °C | N-phenyl benzamide (B126) | 88% | rsc.org |

One-Pot Synthesis Strategies and Efficiency Analysis

One-pot synthesis strategies offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by combining multiple reaction steps into a single process without isolating intermediates. For amide synthesis, a common one-pot method involves the in-situ activation of a carboxylic acid followed by the addition of an amine. rsc.orgrsc.orgresearchgate.netresearchgate.net

One such efficient protocol utilizes thionyl chloride (SOCl₂) to convert the carboxylic acid into its more reactive acyl chloride intermediate, which then readily reacts with an amine present in the same pot. rsc.orgrsc.org This method has been shown to be effective for a wide range of substrates, including sterically hindered amines and N-protected α-amino acids, with excellent yields and retention of stereochemistry. rsc.orgrsc.org The reaction is typically fast, often completing within minutes at room temperature. rsc.org

Another approach employs a coupling agent like 2,2-dichloro-1,3-diisopropylimidazolidine-4,5-dione for the direct amidation of carboxylic acids with amines or their ammonium (B1175870) salts under mild, catalyst-free conditions. researchgate.net This method is notable for its compatibility with thermosensitive functional groups. researchgate.net

Stereoselective Synthesis Approaches for Chiral Analogs

The synthesis of chiral amides, where the nitrogen or an adjacent carbon atom is a stereocenter, requires stereoselective methods to control the three-dimensional arrangement of atoms. One approach involves the use of planar chiral (arene)chromium complexes. rsc.org Axially chiral N,N-diethyl 2,6-disubstituted benzamides can be prepared with high optical purity from these complexes. rsc.org Another method utilizes the enantiotopic lithiation of prochiral arene chromium complexes of N,N-diethyl 2,6-dimethylbenzamide (B3022000) using a chiral lithium amide base, followed by electrophilic substitution. acs.org

Bifunctional organocatalysts have also been employed for the enantioselective synthesis of axially chiral benzamides through processes like aromatic electrophilic bromination. beilstein-journals.org These catalysts can recognize a specific conformation of the substrate, leading to the construction of the chiral axis with moderate to good enantioselectivity. beilstein-journals.org

More recently, transition metal-catalyzed reactions have been developed for the stereoselective synthesis of chiral isoindolinones, which are related cyclic amides. A rhodium(III)-catalyzed asymmetric [4+1] annulation of benzamides with acrylates, using a chiral N-sulfinyl amide directing group, produces chiral isoindolinones with good diastereoselectivity. rsc.org

Advanced Synthetic Techniques and Catalysis in this compound Production

Modern synthetic chemistry offers advanced techniques that provide novel and more efficient routes to amides, including this compound. These methods often rely on catalysis to achieve high selectivity and functional group tolerance.

Metal-Catalyzed C-H Activation and Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering a more atom- and step-economical approach to complex molecules. dmaiti.com In the context of benzamide synthesis, the amide group can act as a directing group, guiding the metal catalyst to a specific C-H bond, typically at the ortho position. nih.govmdpi.comnih.gov

Rhodium(III) catalysts have been extensively used for the C-H activation of benzamides. nih.govacs.org For example, the Rh(III)-catalyzed oxidative cycloaddition of benzamides and alkynes proceeds via C-H/N-H activation to form isoquinolones in good yields. nih.gov This reaction is tolerant of a wide range of functional groups. nih.gov Similarly, rhodium catalysis can be used for the direct addition of benzamide C-H bonds to imines to produce branched amines. nih.gov

Palladium catalysts are also effective for the ortho-arylation of benzamides. For instance, the palladium-catalyzed reaction of this compound with 4-chloroiodobenzene, followed by treatment with trifluoroacetic anhydride, can lead to the formation of 2-(4-chlorophenyl)-5-methylbenzonitrile. scispace.com Weinreb amides have also been shown to be effective directing groups in palladium-catalyzed C-H functionalization reactions. mdpi.com

These C-H activation strategies provide direct routes to functionalized benzamides that would be more challenging to access through traditional methods. dmaiti.comthieme-connect.com

| Catalyst System | Reactants | Product Type | Key Feature | Reference(s) |

| Rh(III) | Benzamides, Alkynes | Isoquinolones | C-H/N-H activation | nih.gov |

| Rh(III) | Benzamides, Diazonaphthalen-2(1H)-ones | Lactones | C-H activation/cyclization | acs.org |

| Rh(III) | Benzamides, Imines | Branched amines | Amide-directed C-H addition | nih.gov |

| Pd(OAc)₂ | Aryl Weinreb amides, Iodoarenes | Arylated Weinreb amides | Weinreb amide directed C-H functionalization | mdpi.com |

| Palladium | This compound, 4-chloroiodobenzene | ortho-arylated benzonitrile | Ortho-arylation | scispace.com |

Hypervalent Iodine Reagent Mediated Synthesis

The synthesis of this compound and related amide structures can be effectively achieved through methods employing hypervalent iodine reagents. These reagents are known for their low toxicity, high stability, and ease of handling, making them attractive for various organic transformations. beilstein-journals.org Hypervalent iodine(III) reagents, or λ3–iodanes, have been established as useful tools in organic synthesis for decades. beilstein-journals.org Their application in amide bond formation represents a significant advancement, offering alternatives to traditional methods that may require harsh conditions or metal catalysts.

One notable approach involves the use of hypervalent iodine reagents to promote a Hofmann-type rearrangement of primary amides to generate an isocyanate intermediate. This intermediate is then trapped by a carboxylic acid, which can be generated in situ from the hypervalent iodine reagent itself, to yield the corresponding secondary amide. acs.org This transformation proceeds without the need for metal catalysts, acids, or bases. acs.org A plausible mechanism suggests that the primary amide reacts with the hypervalent iodine(III) reagent to form an amidoiodane intermediate. This intermediate undergoes reductive elimination to produce a nitrenium cation, which then rearranges to an isocyanate. acs.org

The versatility of hypervalent iodine reagents is further demonstrated in their ability to facilitate the coupling of amides with other molecules. For instance, hypervalent iodine catalysis can be used for the intermolecular coupling of amides onto electronically activated olefins, a process that can be enhanced by the use of simple lithium salts to activate the catalyst. beilstein-journals.org Additionally, these reagents can mediate the reaction between carboxylic acids and N,N-dimethylformamide to produce O-aroyl-N,N-dimethylhydroxylamines, which are valuable electrophilic amination reagents. organic-chemistry.org

Recent research has also explored the electrochemical generation of hypervalent iodine species for use in catalytic oxidative transformations, presenting a potentially more sustainable approach to these syntheses. acs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and other amides is a growing area of focus, aiming to reduce the environmental impact of chemical manufacturing. numberanalytics.com Key tenets of green chemistry include waste minimization, the use of renewable resources, and the avoidance of hazardous substances. numberanalytics.comacs.org

Traditional amide synthesis methods often rely on stoichiometric activating agents like carbodiimides (e.g., EDC) or coupling reagents (e.g., HATU), which generate significant amounts of waste. ucl.ac.uk In industrial settings, lower-cost reagents such as thionyl chloride or oxalyl chloride are common, but these also present environmental and safety concerns. ucl.ac.ukscispace.com The use of solvents like DMF and CH2Cl2 is also prevalent, despite the availability of less hazardous alternatives. ucl.ac.uk

To align with green chemistry principles, several alternative strategies for amide bond formation are being explored:

Catalytic Direct Amidation: This approach involves the direct condensation of a carboxylic acid and an amine, catalyzed by various compounds, thereby avoiding the need for stoichiometric activators. ucl.ac.uk Boric acid has been investigated as a simple and readily available catalyst for the synthesis of amides from carboxylic acids and urea (B33335) in a solvent-free method. scispace.comresearchgate.net This technique involves the trituration of the reactants followed by direct heating, offering a rapid and efficient route to amides with high purity. scispace.comresearchgate.net

Alternative Reaction Media: The use of greener solvents or solvent-free conditions is a cornerstone of green chemistry. researchgate.netsioc-journal.cn Research has demonstrated that many amide coupling reactions can be performed in more environmentally benign solvents. ucl.ac.uk

Atom Economy: This principle, central to green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. numberanalytics.com Catalytic methods generally offer higher atom economy compared to traditional stoichiometric approaches. ucl.ac.uk

Biocatalysis: The use of enzymes, such as lipases and amidases, presents a highly selective and environmentally friendly method for amide synthesis. numberanalytics.com Biocatalysts operate under mild conditions and can offer high selectivity, which is particularly beneficial in complex syntheses. numberanalytics.com

The table below summarizes some green chemistry approaches applicable to amide synthesis.

| Green Chemistry Principle | Application in Amide Synthesis | Example |

| Catalysis | Use of catalytic reagents instead of stoichiometric ones to reduce waste. acs.org | Boric acid-catalyzed synthesis of amides from carboxylic acids and urea. scispace.comresearchgate.net |

| Safer Solvents & Auxiliaries | Minimizing or replacing hazardous solvents. acs.org | Performing reactions under solvent-free conditions. scispace.comresearchgate.net |

| Atom Economy | Designing syntheses to maximize the incorporation of reactant atoms into the final product. numberanalytics.com | Direct catalytic amidation of carboxylic acids and amines. ucl.ac.uk |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. | While not specific to this compound, this is a general goal in green chemistry. |

| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps. acs.org | Enzymatic synthesis can offer high specificity, reducing the need for protecting groups. acs.org |

Derivatization Strategies and Synthetic Scope Expansion

Introduction of Halogen, Amino, and Hydroxy Substituents

The functionalization of the this compound scaffold through the introduction of various substituents is a key strategy for expanding its synthetic utility and exploring new chemical space.

Halogenation: The introduction of halogen atoms, such as bromine, onto the benzamide ring can be achieved through various methods. For instance, N-(2,4-dibromophenyl)-3-methylbenzamide is synthesized via the amide coupling of 3-methylbenzoyl chloride and 2,4-dibromoaniline. The bromine atoms on the phenyl ring can subsequently undergo substitution reactions with other nucleophiles, or participate in coupling reactions like the Suzuki-Miyaura coupling to form more complex structures. Palladium-catalyzed C-H bromination of benzanilides has also been reported, with the site-selectivity being controlled by the choice of promoter. nih.gov

Amination: The introduction of amino groups can be accomplished through several synthetic routes. For example, 4-amino-N-isopropyl-3-methylbenzamide is a known derivative. fluorochem.co.uksigmaaldrich.comsigmaaldrich.com The amino group provides a handle for further derivatization, such as in the synthesis of heterocyclic conjugates.

Hydroxylation: The introduction of hydroxy groups can also be achieved, leading to compounds like N-hydroxy-3-methylbenzamide. These hydroxylated derivatives can serve as precursors for further functionalization.

The table below provides examples of derivatized this compound.

| Derivative Name | CAS Number | Molecular Formula | Notes |

| N-(2,4-Dibromophenyl)-3-methylbenzamide | 551923-55-8 | C₁₄H₁₁Br₂NO | A halogenated derivative. |

| 4-Amino-N-isopropyl-3-methylbenzamide | 926257-94-5 | C₁₁H₁₆N₂O | An amino-substituted derivative. fluorochem.co.uksigmaaldrich.comsigmaaldrich.com |

| N-Hydroxy-3-methylbenzamide | 10335-81-6 | C₈H₉NO₂ | A hydroxylated derivative. |

| 2-Iodo-N-isopropyl-3-methylbenzamide | --- | C₁₁H₁₄INO | Prepared from 2-iodo-3-methylbenzoyl chloride and isopropylamine. mdpi.com |

Exploration of Alkylation and Acylation Reactions

Alkylation and acylation reactions represent powerful tools for the further modification of the this compound structure, enabling the introduction of a wide range of functional groups.

Alkylation: The alkylation of benzamides can be achieved through various catalytic systems. Nickel-catalyzed direct alkylation of C-H bonds in benzamides using functionalized alkyl halides has been demonstrated. nih.gov This method often employs a directing group, such as an 8-aminoquinoline (B160924) moiety, to achieve ortho-selectivity. nih.gov For meta-substituted benzamides, the reaction can proceed with high selectivity at the less sterically hindered C-H bond. nih.gov Dual catalytic systems have also been developed for the sp³ α-C–H arylation and alkylation of benzamides with organic halides, offering excellent site- and chemo-selectivity. acs.org

Acylation: The acylation of benzamides can introduce acyl groups at various positions. Rhodium-catalyzed oxidative ortho-acylation of benzamides with aldehydes provides a direct route to functionalize the sp² C-H bond. acs.org This reaction typically uses an oxidant, such as silver carbonate, to facilitate the carbonylation process. acs.org

These derivatization strategies significantly broaden the scope of accessible analogues of this compound, allowing for the fine-tuning of its chemical properties.

Formation of Heterocyclic Conjugates

The conjugation of the this compound scaffold with various heterocyclic systems is a prominent strategy for creating novel molecular architectures. These conjugates often exhibit interesting chemical and biological properties.

Several approaches can be employed for the synthesis of such conjugates:

Coupling with Pre-functionalized Heterocycles: A common method involves the reaction of a derivatized benzamide with a suitable heterocyclic partner. For example, a benzamide derivative can be coupled with a heterocyclic amine to form a new amide linkage.

Annulation Reactions: Heterocyclic rings can be constructed directly onto the benzamide core through annulation reactions. For instance, Rh(III)-catalyzed [4+1] annulation of benzamides with vinyl cyclic carbonates has been used to synthesize isoindolinones. acs.org Similarly, base-promoted cyclocondensation of alkynes with benzamides can lead to the formation of pyridine derivatives. mdpi.com

Multi-component Reactions: These reactions allow for the efficient assembly of complex molecules from three or more starting materials in a single step. The synthesis of pyrrolo[3,4-b]pyridin-5-one and pyridyl isoindolinone derivatives has been achieved using one-pot multi-component reactions. researchgate.net

Intramolecular Cyclization: The intramolecular cyclization of appropriately substituted benzamides can also lead to the formation of fused heterocyclic systems. For example, the intramolecular oxidative cyclization of o-alkenylbenzamides mediated by hypervalent iodine reagents can produce isoquinolinone derivatives. nih.gov Cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides offers a route to 3-(imino)isoindolin-1-ones. mdpi.com

The table below showcases examples of heterocyclic systems that can be conjugated with benzamides.

| Heterocyclic System | Synthetic Method | Reference |

| Isoindolinone | Rh(III)-catalyzed [4+1] annulation | acs.org |

| Pyridine | Base-promoted cyclocondensation of alkynes | mdpi.com |

| Pyrrolo[3,4-b]pyridin-5-one | One-pot multi-component reaction | researchgate.net |

| Isoquinolinone | Intramolecular oxidative cyclization | nih.gov |

| 3-(Imino)isoindolin-1-one | Cobalt-catalyzed cyclization | mdpi.com |

| Benzoxazole-Benzamide Conjugates | Multi-step synthesis involving a thioacetamido linker | nih.gov |

Process Optimization for Enhanced Yield and Purity

Optimizing the synthetic process for this compound is crucial for achieving high yields and purity, which are essential for both laboratory-scale research and potential industrial applications. Key areas for optimization include reaction conditions, catalyst selection, and purification methods.

Reaction Conditions:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For instance, in the hypervalent iodine-mediated synthesis of isoquinolinones from o-alkenylbenzamides, the solvent determines the chemoselectivity, with acetonitrile (B52724) favoring the formation of 4-substituted products and wet hexafluoro-2-isopropanol leading to 3-substituted derivatives. nih.gov

Temperature: Reaction temperature is a critical parameter that can influence both the rate of reaction and the formation of byproducts. Optimization of temperature is often necessary to achieve a balance between reaction time and product purity.

Catalyst Loading: In catalytic reactions, the amount of catalyst used can be optimized to maximize efficiency while minimizing cost and potential contamination of the product.

Catalyst and Reagent Selection:

The choice of catalyst can have a profound effect on the outcome of a reaction. For example, in the cobalt-catalyzed cyclization of 2-bromobenzamides, the reaction proceeded well for electron-donating groups on the benzamide moiety, while electron-withdrawing groups led to lower yields. mdpi.com

The nature of the reagents used can also be optimized. In the synthesis of 2-iodo-N-isopropyl-3-methylbenzamide, the reaction of 2-iodo-3-methylbenzoyl chloride with isopropylamine in the presence of triethylamine afforded a high yield of 94%. mdpi.com

Purification:

Recrystallization: This is a common and effective method for purifying solid products. The choice of solvent for recrystallization is critical for obtaining high purity crystals.

Chromatography: Column chromatography is a versatile technique for separating the desired product from unreacted starting materials and byproducts. The selection of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (eluent) is key to achieving good separation.

Extraction: Liquid-liquid extraction is often used during the work-up of a reaction to separate the product from impurities based on their differential solubility in two immiscible liquid phases.

A study on the derivatization of amphetamine with 4-methoxybenzoyl chloride found that a high yield of the amide derivative was achieved when the acid chloride to amine ratio was 500 or greater, highlighting the importance of stoichiometry in optimizing yield. oup.com

X-ray Crystallographic Analysis for Solid-State Structure Determination

Detailed analysis of torsion angles provides a quantitative measure of the rotational conformation around specific bonds. For instance, in a related complex molecule, the spatial arrangement of diisopropylamino fragments is described by torsion angles such as C2–N3–C7–C8 and N3–C7–C8–N9, which were found to be 71.04(13)° and 179.92(9)° in one conformer and 87.72(13)° and 173.67(9)° in another. mdpi.com

Table 1: Selected Torsion Angles in a Related Diisopropylamino Compound

| Torsion Angle | Molecule A (°) | Molecule B (°) |

|---|---|---|

| C2–N3–C7–C8 | 71.04(13) | 87.72(13) |

| N3–C7–C8–N9 | 179.92(9) | 173.67(9) |

Data sourced from a study on a molecule containing a diisopropylamino fragment. mdpi.com

In the crystal structure of N-isopropylbenzamide, intermolecular N—H⋯O hydrogen bonds are a key feature, linking molecules into one-dimensional chains. researchgate.net These hydrogen bonds play a crucial role in stabilizing the crystal lattice. The presence of a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen) facilitates the formation of these networks. nih.gov The formation of intermolecular hydrogen bonds can significantly influence the properties of the compound, including its fluorescence lifetime in different solvents. science.gov In some complex structures, both intramolecular and intermolecular hydrogen bonds can coexist and affect the molecular conformation. iucr.orgresearchgate.net

Figure 1: Hydrogen Bonding in N-isopropylbenzamide This figure would illustrate the chain-like structure formed by N—H⋯O hydrogen bonds between adjacent molecules in the crystal lattice, similar to the description for N-isopropylbenzamide. researchgate.net

Advanced Spectroscopic Characterization and Interpretation

Spectroscopic techniques provide valuable information about the structure and dynamics of this compound in solution, complementing the solid-state data from X-ray crystallography.

¹H and ¹³C NMR spectroscopy are powerful tools for determining the structure of molecules in solution. For a compound similar to this compound, the ¹H NMR spectrum in CDCl₃ showed characteristic signals for the aromatic protons, the N-H proton, the methine proton of the isopropyl group, and the methyl protons. shu.ac.uk Specifically, the proton NMR data for a synthesized batch of this compound was reported as: ¹H NMR (CDCl₃); δ: 7.59 (s, 1H), 7.54-7.52 (m, 1H), 7.33-7.30 (m, 2H), 5.94 (br s, 1H), 4.34 (m, 1H), 1.25 (d, J = 6.5 Hz, 6H). shu.ac.uk NMR can also be used to study conformational changes and restricted rotation in molecules. For instance, the N-isopropyl-N-methyl amide group can lead to distinct conformational states observable by NMR.

Table 2: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic | 7.59 | s |

| Aromatic | 7.54-7.52 | m |

| Aromatic | 7.33-7.30 | m |

| N-H | 5.94 | br s |

| CH (isopropyl) | 4.34 | m |

| CH₃ (isopropyl) | 1.25 | d |

Data obtained from a thesis at Sheffield Hallam University. shu.ac.uk

Vibrational spectroscopy, including both IR and Raman techniques, provides a "fingerprint" of the functional groups present in a molecule. tanta.edu.eghoriba.com For amides, the C=O stretching vibration is a prominent feature in the IR spectrum, typically appearing in the region of 1680-1630 cm⁻¹. vscht.cz The N-H stretching vibration is also characteristic, usually observed around 3300 cm⁻¹. vscht.cz In a related compound, 2-Iodo-N-isopropyl-3-methylbenzamide, the IR spectrum showed peaks at 3248 cm⁻¹ (N-H stretch) and 1657 cm⁻¹ (C=O stretch). mdpi.com

Raman spectroscopy offers complementary information. libretexts.orgedinst.com While IR spectroscopy is based on the change in dipole moment during a vibration, Raman spectroscopy depends on the change in polarizability. edinst.com This means that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For example, symmetric vibrations tend to be more intense in Raman spectra. spectroscopyonline.com The analysis of vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), allows for the detailed assignment of specific vibrational modes to different parts of the molecule. researchgate.net

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300 |

| C-H (aromatic) | Stretch | 3100-3000 |

| C-H (aliphatic) | Stretch | <3000 |

| C=O (amide) | Stretch | 1680-1630 |

General data from IR spectroscopy principles. vscht.cz

Structural Elucidation and Conformational Analysis

Spectroscopic and Spectrometric Techniques

Mass spectrometry is an indispensable analytical technique for the structural elucidation of organic compounds, including complex derivatives of N-isopropyl-3-methylbenzamide. Through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions, mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable insights into the compound's structure, enabling the confirmation of complex molecular architectures. High-resolution mass spectrometry (HRMS) is particularly powerful in this regard, as it can determine the mass of an ion with very high accuracy, allowing for the confident assignment of elemental formulas.

Detailed research findings on various derivatives of this compound showcase the utility of mass spectrometry in confirming their complex structures. For instance, in the characterization of halogenated derivatives, HRMS plays a pivotal role. The high-resolution mass spectrum of 2-Iodo-N-isopropyl-3-methylbenzamide shows a protonated molecule ([M+H]⁺) with a calculated m/z of 304.0198, while the experimentally found value is 304.0190, which is in close agreement. mdpi.com This level of precision helps to unequivocally confirm the elemental composition of C₁₁H₁₅INO. mdpi.com

Similarly, for a derivative bearing both a bromine and an iodine atom, 5-Bromo-2-iodo-N-isopropylbenzamide , the calculated [M+H]⁺ peak is at m/z 367.9147, with the found value being 367.9122. mdpi.com The presence and identity of the halogen atoms can often be further corroborated by the characteristic isotopic patterns they produce in the mass spectrum.

The fragmentation of N-substituted benzamides in the mass spectrometer typically follows predictable pathways, which aids in structural confirmation. A common fragmentation pathway involves the cleavage of the amide bond. The initial molecular ion may lose the isopropyl group or parts of it. Another characteristic fragmentation is the loss of the amide side chain, leading to the formation of a stable benzoyl cation. This benzoyl cation can then undergo further fragmentation, such as the loss of carbon monoxide (CO), to produce a phenyl cation. The specific substituents on the aromatic ring of the benzamide (B126) derivatives will influence the fragmentation pattern by directing the cleavage and stabilizing the resulting fragment ions.

The analysis of more complex derivatives further illustrates the power of mass spectrometry. For instance, a series of this compound derivatives with a propoxy linkage and a pyridine (B92270) moiety have been synthesized and characterized. google.com The mass spectra of these compounds consistently show the protonated molecular ion (MH⁺), confirming their respective molecular weights. google.com For example, N-Cyclohexyl-N-isopropyl-3-methyl-5-[2S-(pyridin-4-ylamino)-propoxy]-benzamide was found to have an MH⁺ of 410. google.com Another derivative, N-Isopropyl-3-methyl-N-propyl-5-[2S-(pyridin-4-ylamino)-propoxy]-benzamide , showed an MH⁺ of 370. google.com

The following interactive data tables summarize the high-resolution mass spectrometry data for several complex derivatives of this compound, underscoring the precision of this technique in structural confirmation.

| Compound Name | Molecular Formula | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) | Reference |

| 2-Iodo-N-isopropyl-3-methylbenzamide | C₁₁H₁₅INO | 304.0198 | 304.0190 | mdpi.com |

| 5-Bromo-2-iodo-N-isopropylbenzamide | C₁₀H₁₂BrINO | 367.9147 | 367.9122 | mdpi.com |

| 2-Iodo-N-isopropyl-5-methylbenzamide | C₁₁H₁₅INO | 304.0198 | 304.0196 | mdpi.com |

| 2-Iodo-N-isopropyl-5-methoxybenzamide | C₁₁H₁₅INO₂ | 319.0070 | 319.0069 | researchgate.net |

| 5-Chloro-2-iodo-N-isopropylbenzamide | C₁₀H₁₂ClINO | 322.9574 | 322.9580 | researchgate.net |

| Compound Name | Mass Spectrum (m/z) | Reference |

| N-Cyclohexyl-N-isopropyl-3-methyl-5-[2S-(pyridin-4-ylamino)-propoxy]-benzamide | MH⁺ 410 | google.com |

| N-Isopropyl-3-methyl-N-propyl-5-[2S-(pyridin-4-ylamino)-propoxy]-benzamide | MH⁺ 370 | google.com |

| N-Ethyl-N-isopropyl-3-methyl-5-[2S-(pyridin-4-ylamino)-propoxy]-benzamide | MH⁺ 356 | google.com |

| N-Butyl-3-methyl-N-propyl-5-[2S-(pyridin-4-ylamino)-propoxy]-benzamide | MH⁺ 384 | google.com |

| 3-Chloro-N-isopropyl-N-propyl-5-[2S-(pyridin-4-ylamino)-propoxy]-benzamide | MH⁺ 394 | google.com |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. DFT studies on N-isopropyl-3-methylbenzamide would focus on its electron density to derive properties like molecular orbital energies, electrostatic potential, and reactivity descriptors.

Key parameters that would be investigated include:

HOMO and LUMO: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. A smaller gap suggests higher reactivity.

Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution on the molecule's surface. For this compound, this would likely show negative potential (red/yellow) around the carbonyl oxygen, indicating a region susceptible to electrophilic attack, and positive potential (blue) around the amide hydrogen, a site for nucleophilic interaction.

While specific DFT studies on this compound are not prominent in the literature, studies on similar benzamide (B126) derivatives consistently show the delocalization of the nitrogen lone pair into the carbonyl group and the benzene (B151609) ring, which influences their chemical properties.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table is illustrative and based on typical values for similar compounds. Actual values would require specific calculations.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | ~ -0.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | ~ 6.0 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | ~ 3.5 D | Measures the overall polarity of the molecule |

Quantum chemical calculations are also invaluable for predicting spectroscopic properties and analyzing the conformational landscape of a molecule.

Spectroscopic Parameters: DFT and other ab initio methods can predict vibrational frequencies (IR and Raman spectra), as well as NMR chemical shifts. These theoretical spectra can be compared with experimental data to confirm the molecular structure. For this compound, calculations would predict characteristic peaks such as the C=O stretch, N-H stretch, and aromatic C-H vibrations.

Conformational Preferences: The presence of rotatable bonds in this compound (e.g., the C-N bond and the bond between the phenyl ring and the carbonyl group) allows for different spatial arrangements (conformers). Computational methods can be used to perform a conformational search to identify the most stable conformers and the energy barriers between them. For N-substituted benzamides, the orientation of the N-alkyl group relative to the benzoyl group is a key conformational feature.

A study on the crystal structure of the related molecule, N-isopropyl-3-methyl-2-nitrobenzamide, revealed specific bond lengths and angles determined by X-ray crystallography, which can be used as a benchmark for theoretical calculations on the parent compound.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules on a larger scale and over time, providing insights into their interactions with other molecules and their dynamic properties.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This is a key tool in drug discovery. If this compound were to be investigated as a potential biologically active agent, docking studies would be performed to predict its binding affinity and mode of interaction with a specific protein target.

The process would involve:

Obtaining the 3D structure of the target protein.

Generating a 3D model of this compound.

Using a docking algorithm to place the ligand into the protein's binding site in various orientations and conformations.

Scoring the different poses to estimate the binding affinity.

Studies on other benzamide derivatives have shown their potential as inhibitors for a variety of enzymes, where the benzamide moiety often forms key hydrogen bonds with the protein backbone.

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. An MD simulation of this compound, either in a solvent or bound to a protein, would reveal its dynamic properties.

In Solution: An MD simulation in a solvent like water would show how the molecule moves and interacts with its environment. This can be used to study its conformational flexibility and solvation properties.

Bound to a Target: If a docking study suggests a stable binding pose, an MD simulation of the ligand-protein complex can be used to assess the stability of this interaction over time. It can reveal how the ligand and protein adjust their conformations to accommodate each other and can provide a more accurate estimation of the binding free energy.

MD simulations on related systems have been used to understand the conformational dynamics of substituted amides and their influence on binding to biological targets.

Mechanistic Insights through Computational Analysis

Computational methods are frequently used to elucidate the mechanisms of chemical reactions. If this compound were involved in a chemical transformation (e.g., hydrolysis of the amide bond), computational chemistry could be used to map out the reaction pathway. This would involve:

Identifying the structures of reactants, transition states, and products.

Calculating the activation energies for each step of the reaction.

Analyzing the electronic changes that occur during the reaction.

Such studies provide a detailed, step-by-step understanding of how the reaction proceeds, which is often difficult to obtain through experimental means alone.

Elucidation of Reaction Pathways and Transition States

The formation of this compound from 3-methylbenzoyl chloride and isopropylamine (B41738) is a classic example of nucleophilic acyl substitution. Theoretical studies on analogous N-acylation reactions of amines with acyl chlorides have helped to delineate the fundamental steps of this process. The reaction is generally understood to proceed through a nucleophilic addition-elimination mechanism, often referred to as a tetrahedral mechanism.

The reaction pathway can be computationally modeled to identify the key intermediates and transition states. The initial step involves the nucleophilic attack of the nitrogen atom of isopropylamine on the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. This leads to the formation of a tetrahedral intermediate. Computational calculations, such as Density Functional Theory (DFT), can be employed to determine the geometry and energy of this intermediate.

Following the formation of the tetrahedral intermediate, the reaction proceeds through an elimination step where the chloride ion is expelled, and the carbonyl double bond is reformed. This step also involves a proton transfer, typically to a base present in the reaction mixture (such as excess amine or a scavenger base), to neutralize the protonated amide product. Each of these steps is characterized by a transition state, which represents the highest energy point along the reaction coordinate for that particular step.

Table 1: Key Steps in the Formation of this compound

| Step | Description |

| 1 | Nucleophilic attack of isopropylamine on the carbonyl carbon of 3-methylbenzoyl chloride. |

| 2 | Formation of a tetrahedral intermediate. |

| 3 | Elimination of the chloride ion and reformation of the carbonyl group. |

| 4 | Proton transfer to a base to yield the final this compound product. |

Solvent Effects and Catalytic Cycle Analysis

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including a number of solvent molecules in the calculation. For the formation of this compound, which involves charged or highly polar intermediates and transition states, the choice of solvent is critical.

Polar solvents are generally expected to stabilize the charged tetrahedral intermediate and the transition states leading to it, thereby accelerating the reaction. Computational studies on similar nucleophilic acyl substitution reactions have confirmed that polar solvents can significantly lower the activation energy barriers. The specific interactions between the solvent molecules and the reacting species, such as hydrogen bonding, can also be modeled to provide a more detailed understanding of the solvent's role.

In-Depth Analysis of this compound's Molecular Interactions and Biochemical Research Applications

A detailed exploration of the molecular interactions of this compound reveals its potential as a biochemical research probe. This article focuses on its in vitro binding characteristics with biological macromolecules, the mechanistic details of its engagement with molecular targets, and the structure-activity relationships that govern its molecular recognition.

Molecular Interactions and Biochemical Research Probes

Structure-Activity Relationship (SAR) Studies for Molecular Recognition

Impact of N-isopropyl and 3-methyl Substituents on Molecular Interactions

Specific studies detailing the precise impact of the N-isopropyl and 3-methyl groups on the molecular interactions of this compound with biological targets are not available in the current scientific literature. However, general principles of medicinal chemistry allow for postulations. The N-isopropyl group, a small, branched alkyl substituent, can influence a molecule's properties in several ways. Its size and shape can provide steric hindrance that may favor or prevent binding to a specific protein pocket. The isopropyl group is also lipophilic, which can contribute to hydrophobic interactions within a receptor's binding site.

Systematic Derivatization and Their Influence on In Vitro Binding

A review of published research indicates a lack of studies on the systematic derivatization of this compound to probe its influence on in vitro binding to any specific biological target. Structure-activity relationship (SAR) studies typically involve the synthesis of a series of analogs where specific parts of the lead molecule are altered to understand their effect on biological activity. For this compound, such a series would involve, for example, varying the size of the N-alkyl substituent (e.g., replacing isopropyl with ethyl, cyclopropyl, or tert-butyl) or changing the position and nature of the substituent on the aromatic ring. The subsequent evaluation of these derivatives in in vitro binding assays would yield data on their affinity for a target, typically expressed as IC₅₀ or Kᵢ values. At present, no such data tables for this compound can be compiled from the available literature.

Design Principles for Modulating Specific Molecular Interactions

Without a known biological target and experimental data for this compound, the design principles for modulating its specific molecular interactions remain hypothetical. Generally, for benzamide-based compounds, medicinal chemists employ several strategies. To enhance binding affinity, one might introduce functional groups that can form additional hydrogen bonds, ionic bonds, or halogen bonds with the target protein. For instance, replacing the 3-methyl group with a hydroxyl or amino group could introduce hydrogen bonding capabilities.

To modulate selectivity for a particular target, the steric and electronic properties of the substituents would be fine-tuned. For example, increasing the bulk of the N-alkyl group might prevent binding to a receptor with a smaller binding pocket while maintaining or improving affinity for a target with a larger, more accommodating pocket. The lipophilicity of the molecule, which influences its pharmacokinetic properties, can also be adjusted by modifying these substituents. However, these are general strategies, and their specific application to this compound would require experimental validation that is not currently available.

Advanced Applications in Chemical Research

Use as a Research Probe in Chemical Biology

While direct and extensive research on N-isopropyl-3-methylbenzamide as a specific research probe in chemical biology is not widely documented in publicly available literature, its structural motifs are found in compounds used for such purposes. A chemical probe is a small molecule that selectively interacts with a specific protein target, allowing researchers to study that protein's function in complex biological systems. The development of such probes is a critical aspect of both basic research and drug discovery.

The benzamide (B126) functional group, a core component of this compound, is a well-established pharmacophore present in a multitude of biologically active molecules. For instance, various benzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors, which are significant in cancer research. While this does not directly implicate this compound as an HDAC inhibitor, it highlights the potential for molecules with this core structure to be adapted for such roles. The design of a successful chemical probe requires high affinity for the target protein, good cellular potency, and high selectivity over related proteins.

Furthermore, the principles of chemical probe design often involve the modification of a core scaffold, like a benzamide, to incorporate reporter tags or reactive groups. These modifications can facilitate the study of biological processes. For example, fluorescent tags can be appended to a molecule to visualize its localization within a cell. While there is no specific evidence of this compound being used in this capacity, its structure represents a foundational template from which such probes could theoretically be developed.

Application in Supramolecular Chemistry and Material Science Research

In the fields of supramolecular chemistry and material science, the assembly of molecules into larger, organized structures is of paramount importance. The structural characteristics of this compound, particularly its ability to form intermolecular hydrogen bonds via the amide group, make it a candidate for incorporation into such assemblies.

Research into related compounds provides insights into the potential applications of this compound. For instance, the study of N-Isopropyl-3-methyl-2-nitro-benzamide revealed that weak intermolecular N-H···O interactions link the molecules into chains. This type of self-assembly is a fundamental concept in supramolecular chemistry. Additionally, non-classical intramolecular C-H···O interactions were observed in this related molecule, which can influence the conformation and packing of molecules in the solid state.

Furthermore, polymers containing amide functionalities, such as poly(N-isopropyl,N-methylacrylamide), have been synthesized and studied for their thermoresponsive properties. These "smart" materials can undergo phase transitions in response to temperature changes, making them suitable for a variety of applications. While this compound is a small molecule and not a polymer, its amide group is a key feature that could be incorporated into larger polymeric or supramolecular structures to impart specific properties. The ability of such materials to respond to external stimuli is a highly sought-after characteristic in the development of advanced materials.

Role as a Versatile Building Block in Complex Organic Synthesis

Organic building blocks are functionalized molecules that serve as the fundamental components for the construction of more complex molecular architectures. The structure of this compound, containing an aromatic ring, a methyl substituent, and an isopropylamide group, offers several points for chemical modification, positioning it as a potentially versatile building block in organic synthesis.

The benzamide moiety itself is a common feature in many pharmaceuticals and other functional organic molecules. The presence of the methyl group on the aromatic ring and the isopropyl group on the amide nitrogen provides steric and electronic differentiation that can be exploited in synthetic strategies. For example, the aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups at various positions. The amide bond, while generally stable, can be cleaved under specific conditions to yield a carboxylic acid and an amine, providing another avenue for synthetic diversification.

While specific, high-profile examples of this compound being used as a key building block in the total synthesis of a complex natural product are not readily found in the literature, its utility can be inferred from the general principles of organic synthesis. The strategic placement of its functional groups allows for a range of chemical transformations, making it a valuable starting material or intermediate for the synthesis of a diverse array of target molecules.

Development of Novel Analytical Methodologies for Detection and Quantification

The development of reliable and accurate analytical methods for the detection and quantification of chemical compounds is crucial in many scientific disciplines. While there is a lack of specific, novel analytical methodologies developed exclusively for this compound in contexts outside of biological matrices, the general principles of analytical chemistry can be applied.

Various analytical techniques are available for the characterization and quantification of organic molecules. For a compound like this compound, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) would be suitable. The development of a new analytical method would typically involve several stages, including:

Method Selection: Choosing the most appropriate analytical technique based on the properties of the analyte and the requirements of the analysis.

Method Development: Optimizing the experimental conditions, such as the mobile phase composition in HPLC or the temperature program in GC, to achieve the desired separation and detection.

Method Validation: A comprehensive process to ensure that the analytical method is accurate, precise, specific, and reliable for its intended purpose. This includes assessing parameters like linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

For instance, a new HPLC method for this compound would involve selecting an appropriate column and mobile phase to achieve good chromatographic separation from any potential impurities or other components in a non-biological sample matrix. The detector, often a UV-Vis detector, would be set to a wavelength where the compound exhibits strong absorbance. The method would then be validated to demonstrate its suitability for its intended application.

Future Research Directions and Unexplored Avenues

Emerging Synthetic Strategies for N-isopropyl-3-methylbenzamide and its Analogs

The classical synthesis of N-substituted benzamides typically involves the acylation of an amine with a benzoyl chloride or benzoic acid. For this compound, this would traditionally involve the reaction of 3-methylbenzoyl chloride with isopropylamine (B41738). While effective, this method can have limitations regarding substrate scope and functional group tolerance. Future research could explore more modern and efficient synthetic strategies.

One promising avenue is the use of catalytic processes. For instance, the development of copper-based metal-organic frameworks has enabled the effective synthesis of amides through oxidative couplings. A similar strategy has been successfully applied to the synthesis of N,N-diethyl-3-methylbenzamide (DEET), achieving high conversion and yield. miracosta.edu Adapting such catalytic systems for the synthesis of this compound could offer a more sustainable and efficient route.

Another emerging strategy involves the direct amidation of carboxylic acids, avoiding the need for conversion to the more reactive acyl chloride. One such method utilizes 1,1'-carbonyldiimidazole (B1668759) (CDI) as an activating agent for the carboxylic acid, which then reacts with the amine. This one-pot procedure has been shown to be highly efficient for the synthesis of DEET from m-toluic acid and diethylamine, with yields of 94-95%. sld.cu The application of this method to the synthesis of this compound and its analogs is a viable and underexplored avenue.

The synthesis of analogs could involve diversification at several points. The isopropyl group could be replaced with other alkyl or functionalized moieties to probe structure-activity relationships. Similarly, the 3-methyl group on the benzoyl ring could be altered or other substituents introduced to modulate the electronic and steric properties of the molecule.

| Synthetic Strategy | Key Reagents | Reported Analog | Key Advantages | Potential for this compound |

|---|---|---|---|---|

| Classical Acylation | 3-methylbenzoyl chloride, isopropylamine | General method | Well-established, straightforward | Standard synthesis route |

| Copper-Catalyzed Oxidative Coupling | m-toluic acid, N,N-diethylformamide, copper-based MOF | N,N-diethyl-3-methylbenzamide | High yield, catalytic | Potentially more sustainable and efficient |

| CDI-Mediated Direct Amidation | m-toluic acid, 1,1'-carbonyldiimidazole, diethylamine | N,N-diethyl-3-methylbenzamide | High yield, one-pot synthesis | Efficient and scalable alternative |

Advanced Spectroscopic Techniques for Detailed Molecular Characterization

A thorough molecular characterization of this compound is essential for understanding its properties and potential applications. While standard spectroscopic techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental, advanced techniques can provide deeper insights into its structure and dynamics.

For the related compound N-isopropylbenzamide, ¹³C NMR chemical shifts have been reported as follows: δ = 166.9, 135.2, 131.5, 128.7, 127.0, 42.1, 23.1 ppm. researchgate.net Similar detailed NMR studies, including 2D techniques like COSY, HSQC, and HMBC, would be crucial for the unambiguous assignment of all proton and carbon signals in this compound.

Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), would provide the exact mass and elemental composition, confirming the molecular formula C₁₁H₁₅NO. chemspider.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) could elucidate the connectivity of the molecule.

Solid-state characterization is another important area. High-resolution synchrotron powder diffraction could be used to study the crystal structure and identify any polymorphism. acs.org This technique has been used to suppress disorder in benzamide (B126) crystals, which can be a common issue. acs.org Understanding the crystal packing and intermolecular interactions, such as hydrogen bonding, is crucial for predicting physical properties like solubility and melting point.

| Technique | Compound | Observed Data (ppm or m/z) | Reference |

|---|---|---|---|

| ¹³C NMR | N-isopropylbenzamide | 166.9 (C=O), 135.2, 131.5, 128.7, 127.0 (Aromatic C), 42.1 (CH), 23.1 (CH₃) | researchgate.net |

| ¹H NMR | 3-Methylbenzamide | 7.65 (s, 1H), 7.59-7.51 (m, 1H), 7.45-7.42 (m, 2H), 6.19 (b, 2H), 2.39 (s, 3H) | rsc.org |

Integration of Multiscale Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules like this compound, complementing experimental studies. Multiscale modeling approaches can provide insights at different levels of theory, from the electronic structure of a single molecule to the dynamics of a bulk system.

Quantum Mechanical (QM) Methods: Density Functional Theory (DFT) is a widely used QM method to study the electronic structure, conformational preferences, and reactivity of benzamide derivatives. researchgate.net For this compound, DFT calculations could be used to determine the lowest energy conformer, analyze the frontier molecular orbitals (HOMO and LUMO) to understand its chemical reactivity, and predict its vibrational spectra (IR and Raman).

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of this compound in different environments, such as in solution or in a biological system. These simulations can reveal information about its conformational flexibility, hydration, and interactions with other molecules. For example, Car–Parrinello and path integral molecular dynamics have been used to investigate the properties of intermolecular hydrogen bonds in benzamide derivatives. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): If a series of this compound analogs are synthesized and their biological activity is tested, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed. nih.gov These models can help to understand the relationship between the chemical structure and biological activity, and to guide the design of more potent compounds.

Discovery of Novel Molecular Targets and Interaction Mechanisms (In Vitro)

The benzamide scaffold is present in a wide range of biologically active compounds, including drugs targeting enzymes and receptors. mdpi.comnih.gov However, the specific molecular targets of this compound have not been reported. Future research should focus on screening this compound against a panel of biologically relevant targets to identify potential in vitro activity.

Enzyme Inhibition Assays: Many benzamide derivatives are known to be enzyme inhibitors. For example, substituted benzamides have been investigated as inhibitors of histone deacetylases (HDACs). researchgate.net A series of photoreactive benzamide probes have been designed and synthesized to study their inhibitory activity against class I HDAC isoforms. nih.gov this compound could be screened against a panel of enzymes, such as HDACs, kinases, or proteases, to determine if it exhibits any inhibitory activity.

Receptor Binding Assays: Benzamide derivatives have also been developed as ligands for various receptors. For instance, novel benzamide-based compounds have been identified as sigma-1 receptor agonists. mdpi.com Radioligand binding assays could be used to screen this compound against a variety of G-protein coupled receptors (GPCRs) and ion channels to identify any potential binding interactions.

Antimicrobial and Antiproliferative Activity: The biological activities of salicylanilide-based peptidomimetics containing an amide linkage have been studied, showing antimicrobial and anticancer effects. mdpi.com this compound could be evaluated for its potential antimicrobial activity against a range of bacterial and fungal strains, as well as for its antiproliferative effects on various cancer cell lines.

Design of Next-Generation Chemical Probes Based on the this compound Scaffold

If this compound is found to have an interesting biological activity, its scaffold can be used as a starting point for the design of next-generation chemical probes. These probes are valuable tools for studying biological processes and for target identification and validation.

Photoaffinity Labeling Probes: By incorporating a photoreactive group, such as a benzophenone (B1666685) or a diazirine, into the this compound scaffold, photoaffinity labeling probes can be developed. nih.gov Upon photoactivation, these probes can form a covalent bond with their target protein, allowing for its identification and characterization.

Fluorescent Probes: The attachment of a fluorophore to the this compound scaffold would enable the visualization of its subcellular localization and its interaction with target molecules using fluorescence microscopy.

Biotinylated Probes: The incorporation of a biotin (B1667282) tag would allow for the affinity-based purification of the target protein using streptavidin-coated beads. This is a powerful technique for target identification and for studying protein-protein interactions.

The design of such probes would involve identifying a position on the this compound scaffold where modifications can be made without disrupting the binding to its biological target. This often requires an understanding of the structure-activity relationship, which can be obtained through the synthesis and testing of a series of analogs.

Q & A

Q. What are the common synthetic routes for N-isopropyl-3-methylbenzamide, and how are reaction conditions optimized?

this compound is typically synthesized via substitution reactions using alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide . Reaction optimization involves adjusting parameters such as temperature, solvent polarity (e.g., anhydrous ether for reduction steps), and stoichiometric ratios. For example, oxidation with potassium permanganate in acidic media requires precise pH control to avoid over-oxidation. Monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly H and C NMR to verify substituent positions on the benzamide core . Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups like the amide bond. Purity assessment employs HPLC with UV detection or gas chromatography (GC) for volatile derivatives. Recrystallization or column chromatography is often used for purification .

Advanced Research Questions

Q. How do reaction conditions such as solvent choice and temperature influence selectivity in arylation reactions of this compound?

Arylation reactions, such as coupling with 4-chloroiodobenzene, exhibit solvent-dependent selectivity. Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution, favoring nitrile formation, while nonpolar solvents may promote alternative pathways like cyclization to fluorenones . Temperature modulates reaction kinetics; lower temperatures (<50°C) reduce side reactions, whereas higher temperatures (>100°C) accelerate aryl halide activation. Controlled studies show an 8:1 product ratio of nitrile to fluorenone under optimized conditions .

Q. What strategies resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

Contradictions in NMR data (e.g., unexpected splitting patterns) often arise from dynamic processes like restricted rotation of the isopropyl group. Variable-temperature NMR can elucidate such behavior by observing coalescence at elevated temperatures . For mass spectrometry discrepancies (e.g., fragment ion mismatches), tandem MS/MS or isotopic labeling clarifies fragmentation pathways. Cross-validation with X-ray crystallography provides definitive structural assignments .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Density functional theory (DFT) calculations model transition states and intermediate stability, predicting regioselectivity in electrophilic substitutions. For example, Fukui indices identify nucleophilic sites on the benzene ring, guiding functionalization strategies . Molecular docking studies simulate interactions with biological targets, aiding in drug design by correlating structural modifications with binding affinity changes .

Q. What methodologies assess the impact of substituent electronic effects on reaction pathways for this compound derivatives?

Hammett linear free-energy relationships (LFERs) quantify electronic effects by comparing reaction rates of para-substituted derivatives. Electron-withdrawing groups (e.g., -NO) accelerate nucleophilic aromatic substitutions, while electron-donating groups (e.g., -OCH) favor electrophilic attacks. Kinetic studies under varying pH and electrophile concentrations further dissect mechanistic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.